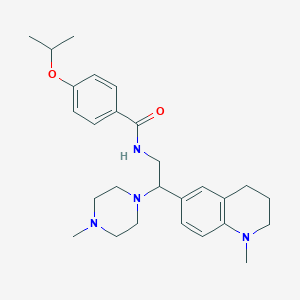

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O2/c1-20(2)33-24-10-7-21(8-11-24)27(32)28-19-26(31-16-14-29(3)15-17-31)23-9-12-25-22(18-23)6-5-13-30(25)4/h7-12,18,20,26H,5-6,13-17,19H2,1-4H3,(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYQZAQQGKCPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic derivative with potential therapeutic applications. This article will explore its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Formula

The chemical formula for this compound is .

Structure

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the isopropoxy and piperazine moieties suggests potential interactions with various biological targets.

Molecular Weight

The molecular weight of this compound is approximately 354.49 g/mol.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antidepressant effects : Tetrahydroquinoline derivatives have been studied for their potential in treating mood disorders.

- Antimicrobial properties : Some derivatives show significant antibacterial activity against resistant strains of bacteria.

- Neuroprotective effects : Certain tetrahydroquinoline compounds have demonstrated neuroprotective effects in preclinical models.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems and modulate receptor activities, particularly those related to serotonin and dopamine pathways.

Antimicrobial Activity

A study evaluated the antibacterial properties of various tetrahydroquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| Target Compound | Significant | Significant |

Neuroprotective Effects

In a separate study focusing on neuroprotection, tetrahydroquinoline derivatives were shown to reduce oxidative stress and improve cognitive function in animal models . This suggests that this compound may also possess neuroprotective properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Isopropoxy Group : This step often requires alkylation reactions.

- Piperazine Derivatization : The piperazine moiety can be introduced via nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Central Nervous System Disorders

The structure of this compound suggests potential applications in treating central nervous system disorders. Compounds with similar structural motifs have been studied for their effects on neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. The ability to cross the blood-brain barrier enhances their therapeutic potential in CNS-related conditions .

Antimicrobial Properties

There is a growing interest in the antimicrobial properties of benzamide derivatives. Research indicates that certain synthesized benzamides exhibit significant antibacterial and antifungal activities against various strains, including resistant bacteria. The incorporation of tetrahydroquinoline moieties could enhance these properties, making them candidates for further exploration in the development of new antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing a series of tetrahydroquinoline derivatives, including those structurally related to this compound. These compounds were tested against human cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutic agents . The findings suggest that modifications to the tetrahydroquinoline structure can lead to enhanced anticancer activity.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of tetrahydroquinoline derivatives in animal models of neurodegeneration. The results indicated that these compounds could improve cognitive function and reduce neuroinflammation, highlighting their potential as therapeutic options for neurodegenerative diseases .

Preparation Methods

Cyclization and Reductive Amination

The tetrahydroquinoline core is constructed via a modified Skraup reaction or Bischler-Napieralski cyclization. Starting from 6-nitroquinoline, catalytic hydrogenation (5% Pd/C, H₂, 50 psi) reduces the nitro group to an amine. Subsequent reductive amination with formaldehyde (HCHO, NaBH₃CN, MeOH) introduces the 1-methyl group, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data:

- Yield: 78–85% (two steps)

- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 3.20 (t, J = 6.0 Hz, 2H, CH₂), 2.80 (s, 3H, NCH₃), 2.65 (t, J = 6.0 Hz, 2H, CH₂), 1.95 (m, 2H, CH₂).

Preparation of 4-Isopropoxybenzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes nucleophilic substitution with isopropyl bromide (i-PrBr) in the presence of potassium carbonate (K₂CO₃, DMF, 80°C, 12 h). The reaction achieves >90% conversion, with the isopropoxy group introduced regioselectively at the para position.

Key Data:

- Yield: 88%

- Characterization: $$ ^13C $$ NMR (101 MHz, DMSO-d₆): δ 167.2 (COOH), 161.5 (C-O), 131.8 (C-1), 122.4 (C-2/C-6), 114.3 (C-3/C-5), 69.8 (CH(CH₃)₂), 22.1 (CH₃).

Synthesis of the Bifunctional Ethylamine Linker

Reductive Amination of 2-Chloroethylamine

2-Chloroethylamine hydrochloride is reacted with 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine and 4-methylpiperazine in a one-pot reductive amination (NaBH₃CN, MeOH, 0°C → rt, 24 h). The reaction proceeds via sequential nucleophilic displacements, forming a tertiary amine center.

Key Data:

- Yield: 65–72%

- Characterization: HRMS (ESI): m/z calcd for C₁₉H₂₉N₄ [M+H]⁺: 329.2341; found: 329.2338.

Amide Coupling and Final Assembly

Activation of 4-Isopropoxybenzoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 3 h). Alternatively, EDCI/HOBt-mediated coupling avoids harsh conditions (EDCI, HOBt, DMF, rt, 12 h).

Coupling with the Ethylamine Linker

The activated benzoyl chloride is reacted with the ethylamine linker (triethylamine, CH₂Cl₂, 0°C → rt, 6 h). Purification via silica gel chromatography (EtOAc/hexanes, 1:1) yields the final compound.

Key Data:

- Yield: 58–63%

- Purity: >98% (HPLC, C18 column, 254 nm)

- Characterization:

- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.4 Hz, 1H, tetrahydroquinoline-H), 6.55 (s, 1H, tetrahydroquinoline-H), 4.70 (m, 1H, OCH(CH₃)₂), 3.60–3.20 (m, 10H, piperazine/CH₂), 2.95 (s, 3H, NCH₃), 2.30 (s, 3H, piperazine-CH₃), 1.85 (m, 2H, CH₂).

- HRMS (ESI): m/z calcd for C₂₉H₃₈N₄O₂ [M+H]⁺: 499.3075; found: 499.3072.

Optimization and Challenges

Regioselectivity in Piperazine Substitution

Competing reactions during the ethylamine linker synthesis necessitate careful stoichiometry. Excess 4-methylpiperazine (2.5 equiv) suppresses bis-quinoline adduct formation.

Purification of Polar Intermediates

Reverse-phase chromatography (C18, MeOH/H₂O + 0.1% TFA) resolves polar byproducts in the final amide coupling step.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and what are the critical reaction conditions?

- Answer : The synthesis involves multi-step reactions, starting with functionalizing the ethyl bridge. For example:

- Step 1 : Coupling 1-methyl-1,2,3,4-tetrahydroquinoline-6-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the piperazine moiety .

- Step 2 : Amide bond formation via benzoylation using 4-isopropoxybenzoyl chloride in anhydrous DMF with a coupling agent like HATU .

- Critical Conditions : Temperature control (reflux for 4–5 hours), pH adjustment (e.g., pH 9–10 for hydrazone formation), and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the tetrahydroquinoline and piperazine groups .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<2% threshold) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What structural features influence chemical reactivity and biological interactions?

- Answer :

- Tetrahydroquinoline Moiety : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .

- 4-Methylpiperazine Group : Improves solubility via protonation at physiological pH and facilitates hydrogen bonding .

- Isopropoxybenzamide Core : Stabilizes the amide bond against hydrolysis, critical for in vivo stability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) of the tetrahydroquinoline and piperazine moieties?

- Answer :

- Systematic Substitution : Synthesize analogs with modified piperazine (e.g., replacing 4-methyl with cyclopropyl) or tetrahydroquinoline (e.g., halogenation at position 7) .

- Biological Assays : Compare binding affinity (e.g., IC₅₀ in kinase inhibition assays) and pharmacokinetic profiles (e.g., plasma half-life in rodent models) .

- Computational Modeling : Use docking simulations to predict interactions with targets like dopamine receptors or histone deacetylases (HDACs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Orthogonal Assays : Validate cytotoxicity in both 2D cell monolayers and 3D organoid models to address variability in permeability .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers caused by assay conditions (e.g., serum concentration differences) .

- Control Experiments : Test batch-to-batch purity variations using HPLC-MS to rule out synthetic artifacts .

Q. What computational methods predict binding modes with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to map interactions with GPCRs or ion channels. Adjust force fields (e.g., OPLS4) for piperazine’s conformational flexibility .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) .

Q. How can reaction kinetics be optimized for the amide bond formation step?

- Answer :

- Solvent Screening : Compare DMF, THF, and dichloromethane for reaction rate and yield .

- Catalyst Optimization : Test coupling agents (e.g., EDC vs. HATU) at 0.5–2.0 molar equivalents .

- Real-Time Monitoring : Use inline FTIR or HPLC to track conversion rates and identify side products (e.g., diastereomers) .

Q. What methodological considerations apply to stability studies under varying pH and temperature?

- Answer :

- Accelerated Degradation Tests : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-Dependent Stability : Prepare buffers (pH 1–10) and measure half-life using UV-Vis spectroscopy at 254 nm .

- Crystallography : Compare X-ray structures pre- and post-degradation to identify vulnerable bonds (e.g., amide or ether linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.